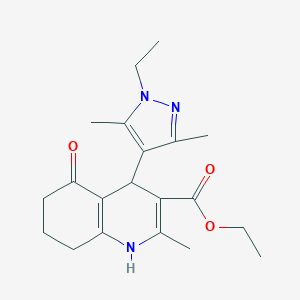
ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as EDPQ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EDPQ belongs to the class of quinolinecarboxylates and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. This compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative damage. Additionally, this compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the expression of pro-inflammatory cytokines and chemokines, reduces oxidative stress, and induces apoptosis in cancer cells. In vivo studies have demonstrated that this compound reduces inflammation and oxidative stress in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. This compound has also been found to inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been found to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. In addition, this compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. One area of interest is the development of novel formulations or delivery systems to improve its solubility and bioavailability. Another area of research is the identification of its molecular targets and signaling pathways to better understand its mechanism of action. Furthermore, studies are needed to evaluate the efficacy and safety of this compound in human clinical trials for various inflammatory and cancer-related diseases. Overall, this compound has shown promising potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Méthodes De Synthèse
Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized through a multi-step process that involves the reaction of 2-methyl-1,4,5,6,7,8-hexahydroquinoline-5-carboxylic acid with ethyl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and ethyl iodide to obtain the final product, this compound.
Applications De Recherche Scientifique
Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
Formule moléculaire |
C20H27N3O3 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
ethyl 4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H27N3O3/c1-6-23-13(5)16(12(4)22-23)19-17(20(25)26-7-2)11(3)21-14-9-8-10-15(24)18(14)19/h19,21H,6-10H2,1-5H3 |
Clé InChI |
NFTAZBARYWGYEJ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC)C)C |
SMILES canonique |
CCN1C(=C(C(=N1)C)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280122.png)
![ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B280125.png)
![1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280126.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280128.png)


![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280136.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)

